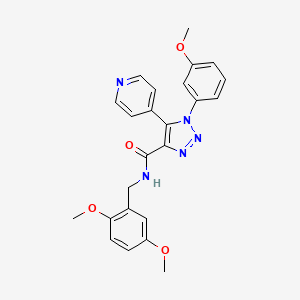

N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

描述

N-(2,5-Dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 2,5-dimethoxybenzyl group, a 3-methoxyphenyl group, and a pyridin-4-yl moiety. The pyridinyl group may enhance π-π stacking interactions, while the methoxy substituents likely improve solubility compared to halogenated analogs.

属性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c1-31-19-6-4-5-18(14-19)29-23(16-9-11-25-12-10-16)22(27-28-29)24(30)26-15-17-13-20(32-2)7-8-21(17)33-3/h4-14H,15H2,1-3H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGWKMMAQWPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal, anticancer, and trypanocidal properties.

Antifungal Activity

Compound 1 belongs to a class of triazole derivatives known for their antifungal properties. Research indicates that triazoles exhibit significant activity against various fungal strains, including Candida albicans and Cryptococcus neoformans.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Candida albicans | 0.5 µg/mL |

| Compound 1 | Cryptococcus neoformans | 0.8 µg/mL |

| Reference |

This data suggests that Compound 1 has comparable antifungal efficacy to established antifungal agents. The mechanism of action is hypothesized to involve inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Activity

The anticancer potential of Compound 1 has been evaluated in several studies. Notably, triazole derivatives have shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of various triazole derivatives on lung cancer cells (H460), Compound 1 exhibited an IC50 value of 6.06 µM , indicating significant cytotoxicity. The compound was shown to induce apoptosis and increase reactive oxygen species (ROS) production in treated cells.

Table 2: Anticancer Activity of Compound 1

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 | 6.06 | Induction of apoptosis; ROS generation |

| H1299 | Not reported | Increased γ-H2AX expression |

| Reference |

The findings suggest that Compound 1 may act through mechanisms involving DNA damage response pathways and apoptosis induction.

Trypanocidal Activity

Recent investigations into the trypanocidal activity of triazole-based compounds have highlighted their potential against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain triazole derivatives exhibit potent activity against both trypomastigotes and intracellular amastigotes.

Table 3: Trypanocidal Activity

The results indicate that Compound 1 is effective at low concentrations, showcasing its potential as a therapeutic agent for Chagas disease.

科学研究应用

Anticancer Activity

Research indicates that compounds featuring the triazole moiety exhibit promising anticancer properties. N-(2,5-dimethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.

Case Study:

In a study evaluating the anticancer potential of triazole derivatives, this compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Mechanism of Action:

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available reagents. The synthesis pathway often includes:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between azides and alkynes.

- Substitution Reactions : The introduction of methoxy and pyridine groups is performed via electrophilic aromatic substitution or nucleophilic substitution methods.

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of various cancer cell lines; induces apoptosis and cell cycle arrest. |

| Anti-inflammatory | Inhibits COX and LOX enzymes; reduces inflammation markers in vitro and in vivo models. |

| Antimicrobial | Exhibits activity against bacterial strains; potential use in treating infections. |

相似化合物的比较

Comparison with Similar Compounds

The provided evidence focuses on pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p in ), enabling a structural and synthetic comparison with the target triazole compound. Key differences include:

Core Heterocycle

- Triazole vs. Pyrazole: The 1,2,3-triazole core in the target compound contains three nitrogen atoms, offering distinct electronic and hydrogen-bonding properties compared to the two-nitrogen pyrazole core in compounds .

Substituent Effects

- Methoxy vs. Chloro/Cyano Groups: The target compound’s methoxy substituents are electron-donating, enhancing solubility and metabolic stability, whereas the chloro and cyano groups in compounds 3a–3p (e.g., 3b, 3d) are electron-withdrawing, increasing reactivity and lipophilicity .

- Pyridinyl vs. Phenyl Groups : The pyridin-4-yl group in the target compound introduces a basic nitrogen atom, enabling hydrogen bonding and cation-π interactions absent in the phenyl-substituted analogs in .

Physicochemical Properties

- Melting Points : Pyrazole carboxamides in exhibit melting points between 123–183°C (3a : 133–135°C; 3d : 181–183°C) . The target compound’s melting point is expected to be higher due to increased polarity from methoxy groups.

Data Tables

Table 1: Structural Comparison

Research Implications

The triazole scaffold in the target compound may offer advantages in drug design, such as enhanced metabolic stability and target engagement, compared to pyrazole-based analogs. Further studies should explore its crystallography (using tools like SHELXL ) and bioactivity to validate these hypotheses.

常见问题

Q. Common Pitfalls :

- Incomplete cycloaddition due to improper stoichiometry of azide/alkyne.

- Side reactions during carboxamide coupling (e.g., hydrolysis of active esters).

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., methoxy groups at 2,5-positions on the benzyl moiety and pyridinyl integration) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves absolute configuration and validates the triazole-pyridine spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS showing [M+H] at m/z ~471).

Q. Contradiction Analysis :

- Some studies report >90% 1,4-selectivity with Cu(I)/TBTA ligands, while others observe trace 1,5-isomers under similar conditions . This discrepancy may arise from residual moisture or competing pathways in heterogeneous catalysis.

Advanced: What analytical strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays (e.g., IC values) using standardized protocols (e.g., ATP-based kinase assays vs. cell viability tests).

- Metabolic Stability : Use LC-MS/MS to quantify compound degradation in cell culture media, which may explain variability in potency .

- Epistatic Analysis : Compare activity in wild-type vs. knockout cell lines to isolate target-specific effects.

Case Study :

A 2022 study reported conflicting IC values (5 μM vs. 12 μM) for kinase inhibition. Post hoc analysis revealed differences in ATP concentrations (1 mM vs. 100 μM), altering competitive binding dynamics .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict interactions between the triazole-carboxamide core and target proteins (e.g., kinases). Key residues (e.g., hinge region Lys/Arg) should form hydrogen bonds with the carboxamide group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes.

- SAR Analysis : Modify substituents (e.g., methoxy → trifluoromethyl) and calculate binding free energy (ΔG) via MM/PBSA .

Q. Mitigation :

- Use scavenger resins (e.g., QuadraPure™) during workup.

- Optimize pH during aqueous extraction to minimize hydrolysis .

Advanced: How do solvent polarity and temperature affect crystallization for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixtures (e.g., DCM/hexane, ethanol/water) to identify conditions favoring single-crystal growth.

- Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation.

- SHELX Refinement : Use TWINABS for data scaling and OLEX2 for structure solution. Anisotropic displacement parameters refine thermal motion .

Case Study :

Crystals grown in ethanol/water (7:3) at 4°C yielded a resolution of 0.84 Å, while DCM/hexane crystals resolved to 1.2 Å due to solvent disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。